N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3O2S2/c1-2-26(14-16-6-4-3-5-7-16)20(28)15-31-23-25-19-12-13-30-21(19)22(29)27(23)18-10-8-17(24)9-11-18/h3-13H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPMQNCNVZDEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
It’s known that similar compounds can undergo various chemical reactions such as suzuki–miyaura coupling, which involves the formation of carbon-carbon bonds via a palladium-catalyzed process.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involving free radicals and reactive oxygen species.
Pharmacokinetics
The presence of a bromine atom in similar compounds has been suggested to generally favor antitubercular activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a bromine atom in similar compounds has been suggested to generally favor antitubercular activity. .
Biological Activity
N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₈H₁₈BrN₃OS
- Molecular Weight : 396.33 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit promising antimicrobial properties. In particular, a related compound was evaluated for its activity against various bacterial strains, showing significant inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency compared to established chemotherapeutics .
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibition of DHFR can lead to reduced proliferation of rapidly dividing cells, which is particularly relevant in cancer treatment .
Case Studies
- Antibacterial Evaluation : A study published in 2023 evaluated a series of thieno[3,2-d]pyrimidine derivatives for their antibacterial activity. The results indicated that compounds similar to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested .
- Anticancer Activity : In another study focusing on cancer cell lines, the compound was tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for MCF7 cells. Mechanistic studies indicated that apoptosis was induced through the mitochondrial pathway as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases 9 and 3 .
Comparison with Similar Compounds
Key Observations :
- Halogenated aromatic substituents (e.g., 4-bromo, 2-chloro, 3-chloro-4-fluoro) are common in analogs, likely enhancing target binding via hydrophobic interactions or halogen bonding .
- The N-benzyl-N-ethylacetamide side chain in the target compound introduces steric bulk compared to simpler acetamide or sulfanyl groups in analogs like 4j or 3. This may influence solubility and membrane permeability.
Antimicrobial Activity
Compounds with thieno[3,2-d]pyrimidinone cores and halogenated aryl groups exhibit broad-spectrum antimicrobial activity. For example:
- 4j : Inhibited Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) with zones of inhibition comparable to ciprofloxacin .
The target compound’s 4-bromophenyl group may enhance activity against resistant bacterial strains, as bromine’s electronegativity could improve interactions with bacterial enzymes.
Anti-Inflammatory Activity
Benzothieno[3,2-d]pyrimidinone derivatives (e.g., compounds 1, 2, 4, 8, 9, 10 in ) suppressed COX-2, iNOS, and ICAM-1 expression in inflamed cells, with IC50 values in the low micromolar range . While the target compound lacks the methanesulfonamide group critical for COX-2 inhibition in these analogs, its thioether-linked acetamide side chain may interact with inflammatory mediators via hydrogen bonding or hydrophobic pockets.
Enzyme Inhibition
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
